N-(3-Butoxy-2-hydroxypropyl)acetamide
Description
N-(3-Butoxy-2-hydroxypropyl)acetamide is an acetamide derivative characterized by a 3-butoxy-2-hydroxypropyl chain attached to the nitrogen atom of the acetamide backbone.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(3-butoxy-2-hydroxypropyl)acetamide |
InChI |
InChI=1S/C9H19NO3/c1-3-4-5-13-7-9(12)6-10-8(2)11/h9,12H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
SZEYUBPVBXOHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butoxy-2-hydroxypropyl)acetamide typically involves the reaction of 3-butoxy-2-hydroxypropylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Butoxy-2-hydroxypropylamine+Acetic anhydride→this compound+Acetic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Hydroxypropylamine Intermediate
The precursor 3-butoxy-2-hydroxypropylamine can be synthesized through:
-
Epoxide ring-opening: Reaction of glycidol derivatives with butanol under basic conditions to introduce the butoxy group, followed by amine functionalization.
-
Etherification: Alkylation of 2,3-diols (e.g., glycerol derivatives) with butyl halides in the presence of a base (e.g., NaH or K₂CO₃) to install the butoxy group, followed by selective amination of the remaining hydroxyl group.
Acetamide Formation
Reaction of 3-butoxy-2-hydroxypropylamine with acetyl donors:
-
Ester-amide exchange: Using ethyl acetate and a base catalyst (e.g., Na₂CO₃ or KOH) under reflux (60–80°C), achieving >90% conversion efficiency .
-
Direct acylation: Acetic anhydride or acetyl chloride in anhydrous solvents (e.g., THF) with tertiary amines (e.g., triethylamine) as acid scavengers .
Reaction Optimization Data
Key parameters influencing yield and selectivity:
| Condition | Catalyst | Temperature (°C) | Yield (%) | Conversion (%) |
|---|---|---|---|---|
| Ethyl acetate + Na₂CO₃ | Sodium carbonate | 60 | 92 | 90 |
| Acetic anhydride + Et₃N | Triethylamine | 25 | 88 | 95 |
| Ethyl acetate (no catalyst) | None | 25 | 22 | 37 |
Data extrapolated from analogous hydroxyalkyl amide syntheses .
Side Reactions and Byproducts
Competing pathways include:
-
O-Acetylation: Undesired acetylation of the hydroxyl group, mitigated by using sterically hindered bases (e.g., 2,6-lutidine) or protecting groups (e.g., tert-butyldimethylsilyl ether) .
-
Ester hydrolysis: In aqueous conditions, ethyl acetate may hydrolyze to acetic acid, reducing amidation efficiency. Anhydrous solvents (e.g., methanol or THF) are preferred .
Hydroxyl Group
-
Etherification: Reacts with alkyl halides (e.g., butyl bromide) under basic conditions to form ethers.
-
Oxidation: Susceptible to oxidation by MnO₂ or Dess-Martin periodinane to ketones, though steric hindrance from the butoxy group may limit reactivity .
Acetamide Group
-
Hydrolysis: Cleavage under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate the amine and acetic acid .
-
N-Alkylation: Reacts with alkyl halides in the presence of NaH to form tertiary amides.
Stability and Degradation
-
Thermal stability: Decomposes above 150°C, forming acetic acid and amine byproducts.
-
Hydrolytic sensitivity: Prone to slow hydrolysis in aqueous acidic/basic media (t₁/₂ ≈ 48 hrs at pH 7.4) .
Catalytic Systems
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Formulation
N-(3-Butoxy-2-hydroxypropyl)acetamide has been studied as a potential excipient in drug formulations. Its properties can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that the compound can stabilize emulsions, making it suitable for oral and topical formulations .
1.2 Anticancer Research
In recent studies, this compound derivatives have shown promising anticancer activity. For instance, modifications of the compound have been evaluated for their ability to induce cytotoxic effects in cancer cell lines, demonstrating mechanisms such as methuosis—a form of cell death characterized by cytoplasmic vacuolization .
Agricultural Applications
2.1 Pesticide Formulation
The compound has been investigated for use in pesticide formulations due to its surfactant properties. It can improve the efficacy of active ingredients by enhancing their penetration into plant tissues, thereby increasing pest control effectiveness .
2.2 Soil Conditioning
This compound can be employed as a soil conditioner that modifies soil properties to enhance water retention and nutrient availability. This application is particularly beneficial in arid regions where soil degradation is prevalent.
Industrial Applications
3.1 Coatings and Sealants
The compound is utilized in the formulation of coatings and sealants, particularly in construction materials. Its hydrophobic properties contribute to improved water resistance and durability of the coatings applied to surfaces like concrete and masonry .
3.2 Asphalt Additives
This compound has been identified as an effective additive in asphalt mixtures, enhancing bonding between aggregates and asphalt binder. This application helps reduce stripping caused by water intrusion, thus extending the lifespan of road surfaces .
Table 1: Summary of Research Findings on this compound
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound induced significant cytotoxicity in various cancer cell lines at concentrations as low as 2.5 μM. The morphological changes observed included extensive vacuolization without immediate cell death, indicating a unique mechanism that may be exploited for therapeutic purposes .
Mechanism of Action
The mechanism of action of N-(3-Butoxy-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Key Analogs:
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30, ) Structure: Features a butyryl-fluorophenoxy group and an n-butyl chain. Synthesis: Prepared via bromoacetyl bromide and n-butylamine, yielding an 82% product with a melting point of 75°C . Comparison: The butyryl group in Compound 30 contrasts with the butoxy-hydroxypropyl chain in the target compound, highlighting differences in steric bulk and polarity.
N-[3-(2-Benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]acetamide () Structure: Contains a benzoxazole ring and isopropylphenoxy group.
2-(4-Butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(3-methoxyphenyl)acetamide () Structure: Includes a 4-butoxyphenoxy group and diethylamino-propyl chain. Comparison: The butoxy group here is para-substituted, whereas the target compound’s butoxy group is on a hydroxypropyl chain, suggesting different spatial arrangements and hydrogen-bonding capabilities.
Antimicrobial and Antifungal Activity ():
- Compounds 47–50 : Acetamides with benzo[d]thiazole-sulfonyl groups demonstrated potent activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). For example:
- Compound 47: MIC = 2 µg/mL against S. aureus.
- Compound 49: MIC = 4 µg/mL against C. albicans.
- Comparison : The target compound’s hydroxy and butoxy groups may reduce antimicrobial potency compared to sulfur-containing analogs but could improve solubility for topical applications.
Cytotoxicity ():
- N-(4-Hydroxyphenethyl)acetamide exhibited 38.3% mortality in brine shrimp assays at 0.1 mg/mL, indicating moderate cytotoxicity.
Pharmacokinetic and Solubility Considerations
- Hydrophilic Groups : The hydroxypropyl chain in the target compound likely enhances water solubility compared to purely alkyl-substituted analogs (e.g., Compound 30).
- Lipophilic Groups: The butoxy chain may improve membrane permeability, analogous to 4-butoxyphenoxy derivatives in .
- Chirality : Compound 32 () showed optical activity ([α]²²D = +61.1°), suggesting that stereochemistry in the target compound’s hydroxypropyl chain could influence bioactivity.
Biological Activity
N-(3-Butoxy-2-hydroxypropyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is an acetamide derivative characterized by a butoxy group and a hydroxypropyl moiety. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, influencing its pharmacological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways. For instance, inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) have shown significant activity, with IC50 values in the low nanomolar range for related compounds .
- Cytotoxicity and Cell Viability : The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, structural analogs have demonstrated significant cytotoxicity at micromolar concentrations, inducing morphological changes consistent with cell death .
Biological Assays and Efficacy
The biological activity of this compound has been assessed through various assays:
- Cell Viability Assays : These assays measure the ability of the compound to inhibit cell growth. Results from studies indicate that derivatives with longer alkyl chains often exhibit enhanced cytotoxicity compared to their shorter counterparts .
- Enzyme Inhibition Assays : The compound has been tested for its ability to inhibit TACE and other related enzymes. The inhibition potency is often expressed as IC50 values, which indicate the concentration required to achieve 50% inhibition of enzyme activity. For related compounds, IC50 values were reported below 5 nM .
- Morphological Studies : Observations of treated cells reveal significant changes such as vacuolization and membrane blebbing, which are indicative of apoptosis or alternative forms of cell death .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure affect biological activity. Key findings include:
- Alkyl Chain Length : Increasing the length of the alkyl chain generally enhances cytotoxicity. For example, compounds with butoxy groups showed improved activity compared to those with ethoxy or isopropoxy groups .
- Functional Group Modifications : Substitutions at specific positions on the acetamide backbone can significantly alter potency and selectivity. For instance, variations in hydroxyl group positioning have been shown to influence enzyme inhibition efficacy .
Case Studies
Several case studies highlight the compound's potential applications:
- Anti-inflammatory Applications : In vitro studies demonstrated that this compound could reduce TNF-alpha production in human blood assays, suggesting potential for treating inflammatory diseases .
- Cancer Research : The compound has been tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis at specific concentrations .
Summary Table of Biological Activity
| Activity Type | Description | IC50 Values |
|---|---|---|
| Enzyme Inhibition | TACE inhibition | < 5 nM |
| Cytotoxicity | Induces cell death in cancer cell lines | 2.5 - 10 μM |
| Morphological Changes | Vacuolization and membrane blebbing observed | Concentration-dependent |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structure of N-(3-Butoxy-2-hydroxypropyl)acetamide?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is recommended for purity assessment, as demonstrated for structurally similar acetamides . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with deuterated solvents (e.g., DMSO-d6) resolving hydroxyl and butoxy proton signals. Mass spectrometry (ESI-MS) can validate molecular weight .
- Critical Considerations : Ensure baseline separation of impurities using gradient elution (e.g., acetonitrile/water with 0.1% formic acid). For NMR, suppress water signals if hygroscopicity is observed .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology : Use a two-step approach: (1) Epoxide ring-opening of glycidol with butanol under acidic conditions to form 3-butoxy-2-hydroxypropanol, followed by (2) acetylation with acetic anhydride in the presence of a catalyst (e.g., DMAP). Monitor reaction progress via thin-layer chromatography (TLC) .
- Byproduct Mitigation : Control stoichiometry (excess acetic anhydride) and temperature (<60°C) to avoid over-acetylation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What stability protocols are advised for long-term storage of this compound?
- Methodology : Store as a crystalline solid at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the acetamide group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation .
- Key Metrics : Monitor pH in aqueous solutions (degradation via hydrolysis increases acidity) and quantify residual solvents (GC-MS) .
Advanced Research Questions
Q. How does the hydroxyl group in this compound influence its physicochemical properties and bioactivity?
- Methodology : Perform comparative studies with analogs (e.g., N-(3-butoxypropyl)acetamide) to isolate the hydroxyl group’s effects. Use logP calculations (octanol-water partitioning) and molecular dynamics simulations to assess hydrophilicity and hydrogen-bonding capacity .
- Bioactivity Correlation : Test in vitro permeability (Caco-2 cell monolayers) and receptor-binding assays (e.g., GPCRs) to link hydrophilicity to absorption .
Q. What are the potential degradation pathways of this compound under thermal stress?
- Methodology : Conduct thermogravimetric analysis (TGA) and pyrolysis-GC-MS to identify decomposition products. For example, heating above 200°C may cleave the butoxy group, releasing toxic fumes (e.g., NOx) as observed in structurally related fluorenyl acetamides .
- Mitigation Strategies : Add antioxidants (e.g., BHT) to formulations and avoid high-temperature processing .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Re-evaluate assay conditions (e.g., cell line viability via MTT assay ) and validate target engagement (e.g., SPR or ITC for binding affinity). Cross-reference batch purity (HPLC >98%) and stereochemical consistency (chiral HPLC) .
- Case Study : Discrepancies in anti-inflammatory activity may arise from endotoxin contamination; use LAL assays to rule out false positives .
Q. What in silico tools are effective for predicting the pharmacokinetics of this compound?
- Methodology : Use QSAR models (e.g., SwissADME) to predict absorption (%HIA), metabolism (CYP450 interactions), and toxicity (ProTox-II). Validate with experimental data from hepatic microsome assays .
- Limitations : Adjust predictions for the hydroxyl group’s solvation effects, which may deviate from simpler acetamides .
Toxicity and Safety
Q. What preclinical safety profiles should be established before in vivo studies?
- Methodology : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays. For related acetamides, TDLo values in rodents (e.g., 125 g/kg) suggest moderate toxicity, but species-specific metabolism must be considered .
- Handling Protocols : Use PPE (gloves, goggles) and fume hoods to avoid dermal/oral exposure, as advised for acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
